molecular formula C20H20N4O3S2 B2400497 N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392295-08-8

N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2400497
CAS No.: 392295-08-8
M. Wt: 428.53
InChI Key: DIYDDUCURDZQMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has an amide group (-CONH2), a sulfanyl group (-SH), and a methoxy group (-OCH3). These functional groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule, the lengths and angles of chemical bonds, and the presence of functional groups .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the amide group might undergo hydrolysis to form a carboxylic acid and an amine. The sulfanyl group could potentially participate in redox reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Photodynamic Therapy Applications

Thiadiazole derivatives have shown significant potential in the field of photodynamic therapy (PDT) for cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with thiadiazole and benzenesulfonamide derivative groups. These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, which is crucial for effective PDT. The remarkable potential of these compounds as Type II photosensitizers suggests their applicability in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents

Halogenated thiadiazole derivatives have been evaluated for their potential as antitumor agents by inhibiting tumor-associated carbonic anhydrase isozyme IX. This enzyme plays a significant role in tumor aggressiveness and survival. The detailed inhibition study of various halogenated sulfonamides, including thiadiazole derivatives, revealed potent inhibitors that could be further optimized for selective inhibition of CA IX. These findings suggest the possibility of designing potent antitumor agents based on thiadiazole scaffolds (Ilies et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those with thiadiazole moieties, have been investigated for their inhibitory effects on carbonic anhydrase isozymes, revealing significant activity. Such inhibitors have applications in treating various conditions, such as glaucoma, epilepsy, and mountain sickness. The study presents novel sulfonamide derivatives that show promising inhibitory effects against carbonic anhydrase I and II, highlighting the therapeutic potential of thiadiazole-containing compounds (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives have also been recognized for their antimicrobial and antifungal properties. A study reports on aminobenzolamide derivatives acting as potent inhibitors of carbonic anhydrase and demonstrating effective antifungal activities against Aspergillus and Candida species. This dual functionality emphasizes the potential of thiadiazole compounds in developing new antimicrobial agents (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or enzymes are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Safety data sheets (SDS) provide information on the hazards of a compound, as well as guidelines for its safe handling and disposal .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-9-13(2)15(10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-4-5-7-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYDDUCURDZQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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